REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:2][C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:14][CH:13]=[CH2:12])=[CH:7][CH:6]=1)=[O:3] |f:2.3.4|
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Name
|
|
Quantity
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383 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)O
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Name
|
|
Quantity
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338 g
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
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350 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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2250 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Under intense stirring, the heterogeneous mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the inorganic salts were filtered off
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Type
|
CONCENTRATION
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Details
|
the filtrate concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The obtained solid was used for step 2 without purification
|
Name
|
|
Type
|
|
Smiles
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CC(=O)NC1=CC=C(C=C1)OCC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |